Continentalic acid

Descripción general

Descripción

El ácido continentalico es un compuesto diterpenoide derivado de las raíces de Aralia continentalis, una planta que se encuentra comúnmente en el noreste de Asia. Este compuesto ha ganado una atención significativa debido a sus diversas propiedades farmacológicas, incluidas las actividades antiinflamatorias, antibacterianas y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido continentalico generalmente se extrae de las raíces de Aralia continentalis utilizando extracción asistida por ultrasonido. Las condiciones óptimas de extracción implican el uso de etanol al 100% como solvente, una temperatura de extracción de 33 °C y un tiempo de extracción de 28 minutos . El rendimiento del ácido continentalico se analiza y cuantifica mediante cromatografía líquida de alta resolución acoplada a detección UV .

Métodos de producción industrial

En entornos industriales, el ácido continentalico se puede producir utilizando un método de hidratación de película delgada modificado. Este método consiste en desarrollar transferosomas cargados con ácido continentalico incrustados en gel de carbopol que contiene un potenciador de la permeación como el aceite de eucalipto . Este enfoque garantiza una eficiencia de encapsulación óptima y patrones de liberación sostenida del fármaco .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido continentalico experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Las reacciones de halogenación a menudo implican reactivos como bromo o cloro.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido continentalico, cada uno de los cuales exhibe actividades farmacológicas únicas .

Aplicaciones Científicas De Investigación

Continentalic acid is a diterpenoid compound found in Aralia species, including Aralia continentalis and Aralia cachemirica, that has demonstrated a range of pharmacological activities . Research has highlighted its potential therapeutic applications, particularly in the areas of anti-inflammatory, anti-arthritic, and antimicrobial treatments .

Scientific Research Applications

This compound has been investigated for its various biological activities and potential therapeutic applications. Studies have explored its anti-inflammatory, anti-arthritic, and antimicrobial properties . The compound has also shown promise in attenuating acute lung injury .

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits immunomodulatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as nitric oxide (NO), in LPS-induced macrophage activation . It also suppresses antibody titers and delayed-type hypersensitivity reactions . Studies show that a novel compound, 18-nor-ent-pimara-9(11),15-diene-4β-ol, which is derived from A. continentalis, effectively blocked the production of NO and inhibited the expression of iNOS, COX-2, TNF-α, and IL-1β in LPS-stimulated cells . It further suppresses the activation of NF-κB and attenuates the phosphorylation of p38 and ERK1/2 . this compound (CNT) was also shown to reduce mortality rate, body temperature, and lung wet/dry ratio in LPS-induced acute lung injury models . CNT post-treatment inhibited LPS-induced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, improved hematological parameters, and reduced neutrophilic infiltration .

Anti-Arthritic Activity

This compound has demonstrated significant anti-arthritic activity in both in vitro and in vivo osteoarthritis models . It inhibits the IL-1β-induced phosphorylation of extracellular signal-regulated kinase (ERK), Jun amino-terminal kinase (JNK), and p38 mitogen-activated protein (MAP) kinases, as well as the nuclear translocation of the NF-κB/p65 subunit . In studies using monoiodoacetate (MIA)-induced osteoarthritic rats, this compound was found to alleviate osteoarthritis .

Antimicrobial Activity

This compound exhibits antibacterial activity against several bacteria, including S. mutans, Staphylococcus aureus, Enterococcus strains, and Porphyromonas gingivalis .

Molecular Mechanisms

This compound's anti-inflammatory action involves inhibiting mitogen-activated protein (MAP) kinase signaling pathways, specifically extracellular signal-regulated kinase (ERK), Jun amino-terminal kinase (JNK), and p38 protein kinases . It also affects NF-κB/p65 translocation . A molecular docking study revealed that this compound shows significant binding interaction with Nrf2, p65, Keap1, HO-1, IL-1β, IL-6, TNF-α, and COX-2 .

Case Studies and Experimental Models

Mecanismo De Acción

El ácido continentalico ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antibacteriana: Modula la expresión de genes involucrados en la síntesis de la membrana celular, la división celular y el metabolismo de los carbohidratos en las bacterias.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y enzimas como la interleucina-1β, la ciclooxigenasa-2 y la sintasa de óxido nítrico inducible.

Actividad anticancerígena: Reprime la expresión de miembros de la familia Bcl-2 prosupervivencia, lo que lleva a la disociación del potencial de membrana mitocondrial y la activación de las actividades de la caspasa efectora.

Comparación Con Compuestos Similares

Compuestos similares

Ácido kaurenoico: Otro diterpenoide de Aralia continentalis con propiedades antibacterianas y antiinflamatorias similares.

Ácido dehidroabiético: Un diterpenoide tricíclico con actividades antimicrobianas y antitumorales.

Singularidad

El ácido continentalico es único debido a su potente actividad antiartrítica y su capacidad para sinergizar con otros agentes terapéuticos, como roflumilast, para mejorar los efectos anticancerígenos . Su diverso perfil farmacológico lo convierte en un compuesto valioso para diversas aplicaciones científicas y médicas.

Actividad Biológica

Continentalic acid (CA), a diterpenoid compound derived from various species of the Aralia genus, particularly Aralia continentalis and Aralia cordata, has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and wound-healing properties.

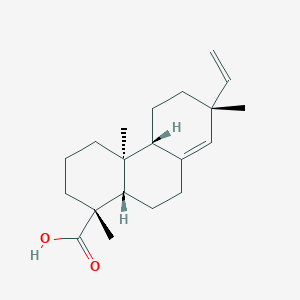

Chemical Structure

This compound is chemically identified as (-)-pimara-8(14),15-dien-19-oic acid. Its molecular formula is , and it belongs to a class of compounds known as diterpenoids.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, particularly in relation to osteoarthritis. Research indicates that CA can inhibit the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in human osteoarthritis chondrocytes.

Key Findings:

- Mechanism of Action : CA inhibits the phosphorylation of mitogen-activated protein (MAP) kinases (ERK1/2, JNK, p38) and blocks NF-κB translocation into the nucleus, which is crucial for inflammatory signaling pathways .

- Dose-dependent Effects : Studies show that at concentrations as low as 5 µM, CA significantly reduces IL-1β-stimulated cytokine expression .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens, including antibiotic-resistant strains.

Key Findings:

- Against MRSA : CA demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

- Broad Spectrum : It also shows effectiveness against Enterococcus species, suggesting potential applications in treating infections caused by opportunistic pathogens .

Wound Healing Properties

The wound-healing potential of this compound has been highlighted in several studies.

Key Findings:

- Cell Migration : In vitro studies using HaCaT cells (human keratinocytes) revealed that CA enhances cell migration and proliferation, crucial for effective wound closure. Treatment with CA resulted in faster wound closure rates compared to control groups .

- Mechanistic Insights : The accelerated wound healing is attributed to enhanced migration of skin cells, demonstrating CA's role in promoting tissue repair processes .

Summary of Biological Activities

Case Studies

- Anti-Arthritic Activity : A study demonstrated that this compound's anti-inflammatory properties are significantly stronger than those of kaurenoic acid, making it a candidate for treating arthritis-related inflammation .

- Immunomodulatory Effects : In another study, CA was shown to modulate immune responses by inhibiting pro-inflammatory cytokines and enhancing phagocytic activity in a mouse model .

- Wound Healing in Diabetic Models : Research involving diabetic wounds indicated that CA treatment accelerated healing compared to untreated controls, highlighting its potential therapeutic application in chronic wound management .

Propiedades

IUPAC Name |

(1R,4aS,4bR,7R,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-XIHRTOKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.